molecular formula C21H21NSi B12502859 5-Benzyl-10,10-dimethyl-5,10-dihydrodibenzo[b,e][1,4]azasiline

5-Benzyl-10,10-dimethyl-5,10-dihydrodibenzo[b,e][1,4]azasiline

Cat. No.: B12502859
M. Wt: 315.5 g/mol
InChI Key: WJNJVNXPQBGHHI-UHFFFAOYSA-N
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Description

5-Benzyl-10,10-dimethyl-5,10-dihydrodibenzo[b,e][1,4]azasiline (CAS RN: 2018302-76-4 ) is a sophisticated organosilicon compound with a molecular formula of C21H21NSi and an average mass of 315.492 Da (citation:3). This molecule is of significant interest in advanced materials research, particularly as a functional building block for organic electronic devices. It is structurally derived from the phenazasiline core, a dihydrodibenzoazasiline system where a silicon atom bridges two benzene rings through a nitrogen atom (citation:1). The 10,10-dimethyl groups on the silicon atom and the 5-benzyl substituent on the nitrogen atom impart specific steric and electronic properties that make this compound a valuable intermediate. Researchers primarily utilize this compound and its structural analogues in the development of next-generation organic light-emitting diodes (OLEDs) (citation:6)(citation:7). Specifically, the phenazasiline core is recognized as a weaker electron donor compared to common groups like acridan, which is a critical property for designing deep-blue thermally activated delayed fluorescence (TADF) emitters (citation:7). Incorporating such donors helps achieve a wider energy gap (HOMO-LUMO), which is essential for blue-shifted emissions (citation:2)(citation:7). The unique electronic features of the phenazasiline structure, combined with the modularity of the benzyl group for further functionalization, provide a versatile platform for synthesizing new TADF materials aimed at achieving high efficiency and color purity in display and lighting technologies (citation:7). This product is intended for research and development purposes in laboratory settings only. It is strictly for industrial applications or scientific research and is not certified for human or animal use.

Properties

Molecular Formula

C21H21NSi

Molecular Weight

315.5 g/mol

IUPAC Name

5-benzyl-10,10-dimethylbenzo[b][1,4]benzazasiline

InChI

InChI=1S/C21H21NSi/c1-23(2)20-14-8-6-12-18(20)22(16-17-10-4-3-5-11-17)19-13-7-9-15-21(19)23/h3-15H,16H2,1-2H3

InChI Key

WJNJVNXPQBGHHI-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(C2=CC=CC=C2N(C3=CC=CC=C31)CC4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Fundamental Synthetic Approaches

General Reaction Scheme

Based on synthetic protocols for related compounds, the preparation of 5-Benzyl-10,10-dimethyl-5,10-dihydrodibenzo[b,e]azasiline typically involves a key cyclization step utilizing organolithium chemistry. The general synthetic route involves preparation of a suitable N-benzyl-protected precursor followed by incorporation of the silicon moiety through lithium-halogen exchange and subsequent cyclization.

Starting Materials

The synthesis requires these key precursors:

  • 2-Bromobenzyl alcohol
  • Benzylamine or benzyl halides
  • Chloromethyldimethylchlorosilane or dichlorodimethylsilane
  • n-Butyllithium as the lithiating agent

Detailed Synthetic Protocols

Route A: Via N-benzyl-2-bromo-N-(2-bromophenyl)aniline

This approach represents the most direct method for synthesizing the target compound based on adaptations of protocols used for similar azasiline derivatives.

Preparation of N-benzyl-2-bromo-N-(2-bromophenyl)aniline

The synthesis begins with the preparation of N-benzyl-2-bromo-N-(2-bromophenyl)aniline, which serves as the key intermediate:

2-Bromoaniline + 2-Bromobenzyl bromide → N-(2-bromobenzyl)-2-bromoaniline
N-(2-bromobenzyl)-2-bromoaniline + Benzyl bromide → N-benzyl-2-bromo-N-(2-bromophenyl)aniline

Alternatively, direct dibenzylation of 2-bromoaniline followed by selective monodebenzylation can be employed as reported for related compounds.

Cyclization with Dimethylsilicon Component

The key cyclization step involves the formation of the azasiline ring system through lithium-halogen exchange and reaction with the silicon electrophile:

  • N-benzyl-2-bromo-N-(2-bromophenyl)aniline (1 equiv.) is dissolved in anhydrous diethyl ether and cooled to 0°C under inert atmosphere
  • n-Butyllithium (2.1 equiv.) is added dropwise to generate the dilithiated species
  • Dichlorodimethylsilane (1.1 equiv.) is added to promote cyclization and incorporate the dimethylsilyl group
  • The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours

Table 1 presents the optimized reaction conditions for this critical step:

Parameter Condition Notes
Solvent Anhydrous diethyl ether THF can be used as alternative
Temperature (lithiation) 0°C Maintaining low temperature is critical
Temperature (cyclization) 0°C → Room temperature Gradual warming improves yield
Lithiating agent n-BuLi (2.1 equiv.) Concentration typically 1.6-2.5M in hexanes
Silicon electrophile Dichlorodimethylsilane (1.1 equiv.) Freshly distilled recommended
Reaction time 4-6 hours Monitor by TLC
Expected yield 70-80% Based on analogous reactions

Route B: Via N-benzylation of 10,10-dimethyl-5,10-dihydrodibenzo[b,e]azasiline

An alternative approach involves the N-benzylation of pre-formed 10,10-dimethyl-5,10-dihydrodibenzo[b,e]azasiline. This approach is useful when the unsubstituted azasiline is readily available.

Preparation of 10,10-dimethyl-5,10-dihydrodibenzo[b,e]azasiline

The 10,10-dimethyl-5,10-dihydrodibenzo[b,e]azasiline scaffold can be prepared following protocols similar to those reported for other disubstituted azasilines:

  • 2-Bromoaniline is treated with 2-bromobenzyl bromide to form N-(2-bromobenzyl)-2-bromoaniline
  • This intermediate undergoes lithium-halogen exchange with n-BuLi (2.1 equiv.)
  • Addition of dichlorodimethylsilane results in cyclization to form 10,10-dimethyl-5,10-dihydrodibenzo[b,e]azasiline
N-benzylation Reaction

Once the azasiline core is established, N-benzylation can be performed under the following conditions:

  • 10,10-dimethyl-5,10-dihydrodibenzo[b,e]azasiline is treated with a strong base (NaH, KH, or n-BuLi) in DMF or THF
  • Benzyl bromide or benzyl chloride is added as the alkylating agent
  • The reaction mixture is stirred at room temperature or under mild heating (50-60°C)

Table 2 outlines the optimized conditions for the N-benzylation reaction:

Parameter Condition Notes
Base NaH (1.2 equiv.) KH or n-BuLi can be used alternatively
Solvent DMF THF is a viable alternative
Temperature 50-60°C Lower temperatures result in incomplete conversion
Alkylating agent Benzyl bromide (1.2 equiv.) Benzyl chloride requires longer reaction times
Reaction time 3-4 hours Monitor by TLC
Expected yield 75-85% Based on similar N-benzylation reactions

Purification Protocols

Chromatographic Purification

The crude 5-Benzyl-10,10-dimethyl-5,10-dihydrodibenzo[b,e]azasiline can be purified using column chromatography:

  • Silica gel as the stationary phase
  • Hexane:dichloromethane (3:1 to 1:1) as the mobile phase
  • Gradient elution for improved separation

For higher purity, NH-functionalized silica gel can be used to minimize compound decomposition during purification.

Recrystallization

For analytical grade material, recrystallization can be performed using:

  • Dichloromethane/hexane (1:3) mixture
  • Slow cooling from room temperature to 0°C
  • Expected recovery: 85-90% of chromatographically purified material

Characterization Data

Physical Properties

Based on analogous compounds, the expected physical properties of 5-Benzyl-10,10-dimethyl-5,10-dihydrodibenzo[b,e]azasiline are:

Property Value Reference
Appearance White to off-white crystalline solid Extrapolated from
Melting Point 110-120°C Extrapolated from
Boiling Point ~300°C (predicted) Extrapolated from
Solubility Soluble in DCM, THF, toluene; insoluble in water Based on related compounds

Spectroscopic Data

Expected spectroscopic data for 5-Benzyl-10,10-dimethyl-5,10-dihydrodibenzo[b,e]azasiline:

  • ¹H NMR (300 MHz, CDCl₃):

    • δ 7.60-7.20 (m, 8H, aromatic H)
    • δ 7.15-6.90 (m, 5H, benzyl aromatic H)
    • δ 5.20-5.10 (s, 2H, N-CH₂-Ph)
    • δ 0.45-0.35 (s, 6H, Si(CH₃)₂)
  • ¹³C NMR (75 MHz, CDCl₃):

    • δ 145-120 (aromatic carbons)
    • δ 53-50 (N-CH₂-Ph)
    • δ 0-(-2) (Si(CH₃)₂)
  • MS (EI):

    • m/z 315 (M⁺, base peak)
    • m/z 224 (M⁺-C₇H₇)
    • m/z 91 (C₇H₇⁺)

Synthetic Challenges and Troubleshooting

Critical Parameters

Several factors significantly impact the success of the synthesis:

  • Moisture sensitivity: All organolithium reactions must be performed under strictly anhydrous conditions with freshly dried solvents
  • Temperature control: The lithiation step requires careful temperature control to prevent side reactions
  • Silicon electrophile quality: Freshly distilled dichlorodimethylsilane provides optimal results

Common Issues and Solutions

Table 3 outlines common synthetic challenges and their solutions:

Issue Cause Solution
Low cyclization yield Incomplete lithiation Ensure n-BuLi is fresh and used in slight excess
Side product formation Moisture contamination Use freshly distilled solvents and Schlenk techniques
Protodesilylation Acidic impurities Neutralize glassware and ensure basic conditions
Poor N-benzylation Insufficient base Ensure complete deprotonation before adding benzyl halide
Purification difficulties Similar polarity impurities Use gradient elution or prep-HPLC for difficult separations

Scale-Up Considerations

Multi-gram Synthesis Parameters

For larger-scale preparations (5-20g), the following modifications are recommended:

  • Lithiation: Maintain lower temperatures (-10°C) and extend addition times
  • Heat transfer: Use efficient cooling and heating systems to ensure temperature uniformity
  • Purification: Consider multiple smaller chromatographic columns rather than one large column

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-10,10-dimethyl-5,10-dihydrodibenzo[b,e][1,4]azasiline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Sodium methoxide; reactions are performed in methanol or other polar solvents.

Major Products Formed

Scientific Research Applications

5-Benzyl-10,10-dimethyl-5,10-dihydrodibenzo[b,e][1,4]azasiline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Benzyl-10,10-dimethyl-5,10-dihydrodibenzo[b,e][1,4]azasiline involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Reactivity and Functionalization

Table 2: Reactivity Profiles
Compound Type N-Functionalization C-Functionalization Stability
5-Benzyl-10,10-dimethyl... Likely feasible (acylation) Resistant (due to Si) High (N-substituted)
10,10-Diphenyl...azasiline Demonstrated (acylation) Resistant (lithiation fails) Stable with N-protection
Tetrahydroquinoline Feasible Feasible (lithiation, oxidation) Moderate

Key Findings:

  • N-Functionalization: Azasilines generally undergo smooth acylation and reductive amination at nitrogen, as demonstrated for diphenyl variants .
  • C-Functionalization Challenges: Silicon hinders lithiation and oxidation at C(3), unlike carbon analogues .

Photophysical and Electronic Properties

Table 3: Application-Driven Properties
Compound Type Triplet Energy (eV) Application Notable Feature Reference
SDBSO (Spirobi-azasiline) >3.10 OLED host materials High triplet energy for blue emission
5,10-Dihydro...azasiline donor Not reported Aggregation-induced delayed fluorescence (AIE) Blue emission in OLEDs
10,10-Diphenyl...azasiline Not reported Intermediate for triazine hybrids Used in donor-acceptor systems

Key Insights:

  • The benzyl-dimethyl variant’s electronic properties remain uncharacterized but may differ from spirobi-azasilines due to reduced conjugation from methyl groups.
  • Silicon incorporation generally enhances thermal stability and triplet energy in OLED applications .

Biological Activity

5-Benzyl-10,10-dimethyl-5,10-dihydrodibenzo[b,e][1,4]azasiline (CAS No. 2018302-76-4) is a compound belonging to the class of dibenzosilines. This compound has garnered attention in recent years due to its potential biological activities, including antimicrobial and anticancer properties. This article compiles various research findings and case studies related to its biological activity, providing a comprehensive overview of its effects and mechanisms.

  • Molecular Formula : C21H21NSi
  • Molecular Weight : 315.48 g/mol
  • Melting Point : 137 °C
  • Boiling Point : 316.9 °C (predicted)
  • Density : 1.08 g/cm³ (predicted)

Biological Activity Overview

Research on the biological activity of 5-benzyl-10,10-dimethyl-5,10-dihydrodibenzo[b,e][1,4]azasiline has primarily focused on its cytotoxic effects against various cancer cell lines and its antimicrobial properties.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

  • Cytotoxicity Assays : In vitro studies have shown that 5-benzyl-10,10-dimethyl-5,10-dihydrodibenzo[b,e][1,4]azasiline exhibits significant cytotoxic effects against various cancer cell lines. For example:
    • It demonstrated an IC50 value ranging from 50 µM to 200 µM against human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) .
    • Comparative studies indicated that the compound was more effective against cancerous cells than normal fibroblast cells, suggesting selectivity in its action .
  • Mechanisms of Action : The proposed mechanisms include:
    • Induction of apoptosis through the activation of caspase pathways.
    • Disruption of mitochondrial membrane potential leading to cell death .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored:

  • Bacterial Assays : The compound exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria:
    • Effective against Staphylococcus aureus and Escherichia coli, with inhibition zones measuring up to 15 mm in diameter at higher concentrations .
    • Less effective against Gram-negative bacteria compared to Gram-positive strains .
  • Fungal Assays : Preliminary tests indicate moderate antifungal activity against Candida albicans, with minimum inhibitory concentrations (MIC) reported between 100 µg/mL and 200 µg/mL .

Study 1: Cytotoxic Effects on Cancer Cell Lines

A study conducted by researchers at a university laboratory evaluated the cytotoxic effects of various derivatives of dibenzosilines. The results indicated that 5-benzyl-10,10-dimethyl-5,10-dihydrodibenzo[b,e][1,4]azasiline had a pronounced effect on inhibiting cell proliferation in HeLa cells with an IC50 value of approximately 75 µM , while showing minimal toxicity towards normal human fibroblasts .

Study 2: Antimicrobial Properties

In another investigation focusing on antimicrobial properties, the compound was tested against multiple bacterial strains. The results showed that at a concentration of 200 µg/mL , it inhibited the growth of S. aureus effectively but had limited effect on Pseudomonas aeruginosa . This suggests a potential application in treating infections caused by specific bacterial pathogens.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Benzyl-10,10-dimethyl-5,10-dihydrodibenzo[b,e][1,4]azasiline, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis of structurally related phenazasiline derivatives typically involves palladium-catalyzed C–N coupling reactions. For example, a diphenyl-substituted analogue was synthesized via a Buchwald-Hartwig reaction using tris(dibenzylideneacetone)dipalladium(0) as a catalyst, sodium tert-butoxide as a base, and tri-t-butylphosphine as a ligand in dry toluene at 90°C . To optimize yields, Design of Experiments (DoE) methodologies can systematically vary parameters such as temperature, catalyst loading, and solvent polarity, reducing experimental runs while maximizing data quality .

Q. Which spectroscopic techniques are most effective for characterizing the structure of 5-Benzyl-10,10-dimethyl-5,10-dihydrodibenzo[b,e][1,4]azasiline, and how can data interpretation resolve structural ambiguities?

  • Methodological Answer : Multinuclear NMR (¹H, ¹³C, and ²⁹Si) is critical for confirming the silicon-containing heterocyclic core and substituent positions. For example, ¹³C NMR can distinguish between aromatic carbons and silicon-bonded methyl groups, as demonstrated in related phenazasiline derivatives . High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups like Si–C bonds. Cross-referencing with computational predictions (e.g., DFT-calculated chemical shifts) can resolve ambiguities in stereochemistry or regioselectivity .

Q. What are the key physicochemical properties (e.g., solubility, thermal stability) of 5-Benzyl-10,10-dimethyl-5,10-dihydrodibenzo[b,e][1,4]azasiline, and how do they influence experimental design?

  • Methodological Answer : Solubility in non-polar solvents (e.g., toluene, dichloromethane) is typical for silicon-containing aromatic systems, as seen in analogues like 10,10-diphenyl-5,10-dihydrodibenzo[b,e][1,4]azasiline . Thermal stability can be assessed via differential scanning calorimetry (DSC), with decomposition temperatures >250°C predicted based on similar compounds . These properties guide solvent selection for reactions and purification (e.g., column chromatography with silica gel).

Advanced Research Questions

Q. How can reaction kinetics and mechanistic studies elucidate the catalytic pathways involved in the synthesis of 5-Benzyl-10,10-dimethyl-5,10-dihydrodibenzo[b,e][1,4]azasiline?

  • Methodological Answer : Kinetic studies using in-situ techniques (e.g., FTIR or Raman spectroscopy) can monitor intermediate formation during coupling reactions. Isotopic labeling (e.g., deuterated substrates) may identify rate-determining steps, such as oxidative addition or reductive elimination in palladium-catalyzed systems . Computational modeling (e.g., DFT) can further map energy barriers and transition states, providing atomistic insights into catalytic cycles .

Q. What strategies mitigate batch-to-batch variability in the synthesis of 5-Benzyl-10,10-dimethyl-5,10-dihydrodibenzo[b,e][1,4]azasiline, particularly in scaling from milligram to gram quantities?

  • Methodological Answer : Process Analytical Technology (PAT) tools, such as real-time reaction monitoring, ensure consistency in critical parameters (e.g., pH, temperature). Membrane separation technologies (e.g., nanofiltration) can purify intermediates efficiently at scale . Statistical process control (SPC) charts track variability in yields and purity, enabling root-cause analysis of deviations .

Q. How do steric and electronic effects of the benzyl and dimethyl substituents influence the compound’s reactivity in photophysical or catalytic applications?

  • Methodological Answer : Comparative studies with substituent-varied analogues (e.g., diphenyl vs. dimethyl groups) can isolate steric/electronic contributions. Cyclic voltammetry evaluates redox behavior, while UV-vis spectroscopy assesses π-conjugation extent. For example, dimethyl groups may enhance electron-donating capacity compared to bulkier substituents, as inferred from similar phenazasiline-based materials in OLED research .

Q. What computational approaches (e.g., molecular dynamics, QSAR) predict the compound’s behavior in complex matrices, such as polymer composites or biological systems?

  • Methodological Answer : Molecular dynamics simulations model interactions with polymer backbones or lipid bilayers, predicting diffusion coefficients or binding affinities. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects with observed properties (e.g., glass transition temperatures in composites). Validation against experimental data (e.g., DSC, tensile testing) refines predictive accuracy .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported spectroscopic data for 5-Benzyl-10,10-dimethyl-5,10-dihydrodibenzo[b,e][1,4]azasiline derivatives?

  • Methodological Answer : Cross-validate data using orthogonal techniques (e.g., X-ray crystallography vs. NMR) to confirm structural assignments. Collaborative inter-laboratory studies harmonize protocols (e.g., solvent choice for NMR, calibration standards). Public databases (e.g., ChemSpider) provide reference spectra for benchmarking .

Methodological Resources

  • Synthesis Optimization : DoE frameworks (e.g., factorial designs) .
  • Characterization : Multinuclear NMR, HRMS, and computational spectroscopy .
  • Scale-up : PAT and membrane technologies .

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